molecular formula C9H5F6N3O B2967475 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzotriazole CAS No. 2375261-25-7

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzotriazole

Cat. No. B2967475
CAS RN: 2375261-25-7
M. Wt: 285.149
InChI Key: PEIUYXCZNZVQIX-UHFFFAOYSA-N
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Description

The compound “1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzotriazole” is a chemical compound with the IUPAC name 1-(1,1,2-trifluoro-2-(trifluoromethoxy)ethyl)-1H-benzo[d][1,2,3]triazole .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H5F6N3O/c10-7(19-9(13,14)15)8(11,12)18-6-4-2-1-3-5(6)16-17-18 . This indicates the presence of a benzotriazole ring with a trifluoromethoxyethyl group attached to it .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 285.15 . The InChI key for this compound is PEIUYXCZNZVQIX-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Antifungal Activity

Benzotriazole derivatives have been synthesized and evaluated for their antifungal activity. Compounds based on benzotriazole, such as N-substituted--2-azetidinones, have shown moderate to good antifungal activity, especially against C.albicans (Toraskar, Kadam, & Kulkarni, 2009).

Environmental Degradation and Toxicity Analysis

Studies on benzotriazoles, including their derivatives, have focused on their environmental degradation and toxicity. For instance, the degradation of benzotriazoles using ultraviolet activating persulfate has been explored, along with its mechanisms, products, and toxicological analysis (Ye et al., 2018).

Antibacterial and Anticonvulsant Evaluation

Novel benzotriazole derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anticonvulsant activities. Some of these compounds have demonstrated moderate antibacterial and antifungal activities, with notable anticonvulsant effects (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Synthesis for Optoelectronic Applications

Benzotriazole derivatives, like T-Shaped 2H-benzo[d][1,2,3]triazole, have been synthesized for their potential in optoelectronic applications. Studies include understanding structure–property relationships and observing their self-assembly in the solid state, demonstrating properties like optical waveguiding (Torres et al., 2016).

Analgesic Activity

Research has also been conducted on the analgesic activity of benzotriazole derivatives. Synthesis of such compounds and their evaluation on analgesic effects has been explored, showing promising results (Saini, Chaturvedi, Kesari, Garg, & Verma, 2010).

Pollution and Water Treatment

Benzotriazoles have been identified as polar pollutants in municipal wastewater and the water cycle. Their occurrence and removal, especially in wastewater treatment plants, have been studied, highlighting the challenges and potential solutions in addressing these contaminants (Reemtsma, Miehe, Duennbier, & Jekel, 2010).

properties

IUPAC Name

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6N3O/c10-7(19-9(13,14)15)8(11,12)18-6-4-2-1-3-5(6)16-17-18/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIUYXCZNZVQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(C(OC(F)(F)F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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